molecular formula C27H37N5O2 B1666070 AQ-RA 741 CAS No. 123548-16-3

AQ-RA 741

Cat. No.: B1666070
CAS No.: 123548-16-3
M. Wt: 463.6 g/mol
InChI Key: BCUGCHZRMKTPMU-UHFFFAOYSA-N
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Preparation Methods

Unfortunately, specific synthetic routes and reaction conditions for AQ-RA 741 are not widely documented in the available literature. it’s essential to note that this compound exhibits high affinity for cardiac M2 sites (pKi = 8.30) . Further research may be necessary to uncover detailed synthetic methods and industrial production approaches.

Chemical Reactions Analysis

The reactions AQ-RA 741 undergoes are not explicitly described. as an M2 antagonist, it likely interacts with acetylcholine receptors, affecting heart rate and other physiological processes. Common reagents and conditions remain elusive, but further investigations could shed light on this aspect.

Scientific Research Applications

AQ-RA 741 finds applications in bradycardiac disorders research. Its selective M2 antagonism makes it valuable for studying heart rate regulation and related cardiovascular conditions . Researchers explore its effects in both basic science (chemistry and biology) and clinical medicine.

Mechanism of Action

The precise mechanism by which AQ-RA 741 exerts its effects remains an active area of study. It likely involves interactions with M2 receptors, affecting downstream signaling pathways. Molecular targets and pathways need further elucidation.

Comparison with Similar Compounds

While specific comparisons are scarce, AQ-RA 741’s uniqueness lies in its selectivity for M2 receptors. Identifying similar compounds would require additional research, but this compound stands out due to its specific binding profile.

Properties

IUPAC Name

11-[2-[4-[4-(diethylamino)butyl]piperidin-1-yl]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N5O2/c1-3-30(4-2)17-8-7-10-21-14-18-31(19-15-21)20-25(33)32-24-13-6-5-11-22(24)27(34)29-23-12-9-16-28-26(23)32/h5-6,9,11-13,16,21H,3-4,7-8,10,14-15,17-20H2,1-2H3,(H,29,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUGCHZRMKTPMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCC1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60154038
Record name AQ-RA 741
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60154038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123548-16-3
Record name AQ-RA 741
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123548163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AQ-RA 741
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60154038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
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Reaction Step One
Quantity
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Synthesis routes and methods II

Procedure details

Prepared analogously to Example 1 from 11-(chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one and 4-[4-(diethylamino)butyl]piperidine in a yield of 43% of theory.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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